{2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid
Description
Properties
IUPAC Name |
2-[2-ethoxy-6-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O8/c1-2-26-11-5-3-4-9(14(11)27-8-12(20)21)6-7-10-13(19(24)25)15(22)18-16(23)17-10/h3-7H,2,8H2,1H3,(H,20,21)(H2,17,18,22,23)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQWZMVAQEGJX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. It features a pyrimidine ring with hydroxyl and nitro substituents, which may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes:
- Pyrimidine ring : Contributes to the compound's biological activity.
- Ethoxyphenoxy group : Influences solubility and interaction with biological targets.
Biological Activities
Research on similar compounds indicates that derivatives of pyrimidines often exhibit a range of biological activities, including:
- Antimicrobial Effects : Some pyrimidine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes such as thymidine phosphorylase, which is implicated in cancer metabolism.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[(E)-2-(2,6-dihydroxy... | Pyrimidine ring, ethoxyphenoxy group | Potential antimicrobial/anticancer |
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Thymidine | Pyrimidine base | Nucleic acid synthesis |
| Nitrobenzene Derivatives | Nitro group | Toxicity studies |
The unique combination of functional groups in 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid may confer distinct biological activities that are not present in other compounds.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- A study published in Antimicrobial Agents and Chemotherapy demonstrated that pyrimidine derivatives exhibited significant antimicrobial activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms .
- Another investigation focused on the anticancer properties of a related compound showed promising results in reducing tumor size in animal models, indicating that further exploration into the mechanisms of action could yield valuable therapeutic agents .
Comparison with Similar Compounds
Key Structural Variations
Analysis
Heterocyclic Core: The target compound’s pyrimidine ring differs from pyridine (Compound 12/13, ) or thiazole () cores. The nitro group at position 5 on the pyrimidine (target) contrasts with nitro groups on aromatic rings (). Position-specific effects could influence redox properties or DNA intercalation.
Substituent Effects :
- Ethoxy Group : Enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy in Compound 12). This may improve membrane permeability but reduce aqueous solubility.
- Acetic Acid vs. Esters : The target’s free carboxylic acid (vs. esters in and 4 ) may favor ionic interactions in biological systems, altering bioavailability or renal clearance.
Synthetic Challenges: Low yields (29–33%) in Compound 12/13 synthesis suggest difficulties in introducing cyano and pyridinyl groups. The target compound’s synthesis might require optimized conditions for the ethenyl bridge or nitro group installation.
Pharmacological and Metabolic Considerations
- Nitro Group : Common in antimicrobials (e.g., nitrofurans, ). The target’s nitro-pyrimidine motif could confer similar activity but may also raise toxicity concerns (e.g., mutagenicity via nitroso intermediates).
- Metabolic Stability : Piperidine derivatives ( ) with alkyl esters are likely metabolized via esterases, whereas the target’s acetic acid group may resist hydrolysis, prolonging half-life.
- Thioether Linkages : Compounds in with propenylthio groups might exhibit enhanced reactivity or toxicity compared to the target’s ethenyl bridge.
Q & A
Q. What are the recommended synthetic routes for preparing {2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid?
The compound can be synthesized via multi-step reactions involving pyrimidine derivatives and phenoxy-acetic acid precursors. A common approach involves:
- Step 1 : Condensation of 2,6-dihydroxy-5-nitropyrimidine with an ethoxyphenoxy-acetic acid derivative under acidic conditions (e.g., acetic acid) to form the ethenyl bridge .
- Step 2 : Purification via recrystallization or column chromatography, with monitoring by TLC or HPLC.
Key challenges include controlling stereochemistry (E/Z configuration) and minimizing nitro-group side reactions.
Q. How can the compound’s structure be validated using spectroscopic methods?
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
- HPLC : Use a C18 column with UV detection at 254 nm (optimized for nitroaromatic absorbance). Mobile phase: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid .
- UV-Vis Spectroscopy : Calibrate using the compound’s molar absorptivity at λmax ~310 nm (nitro group transition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Discrepancies in yields (e.g., 29–33% in similar syntheses ) may arise from:
- Reaction Conditions : Temperature sensitivity of nitro-group stability; optimize by using controlled heating (e.g., reflux in acetic acid at 110°C) .
- Purification Methods : Replace traditional recrystallization with preparative HPLC to isolate stereoisomers .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance condensation efficiency .
Q. What mechanistic insights explain the compound’s reactivity under acidic or basic conditions?
- Acidic Conditions : Protonation of the pyrimidine ring’s hydroxyl groups enhances electrophilicity, facilitating ethenyl bridge formation .
- Basic Conditions : Deprotonation of the acetic acid moiety may lead to esterification or nucleophilic substitution at the ethoxy group. Monitor pH rigorously to avoid decomposition .
Q. How can the compound’s stability be assessed for long-term storage?
Q. What strategies are recommended for derivatizing this compound to study structure-activity relationships (SAR)?
- Esterification : Replace the acetic acid moiety with methyl/ethyl esters to assess hydrophobicity .
- Nitro Reduction : Catalytically reduce the nitro group to amine (H, Pd/C) for coupling with fluorescent probes .
- Pyrimidine Modifications : Introduce substituents (e.g., halogens) at the 4-position to evaluate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
